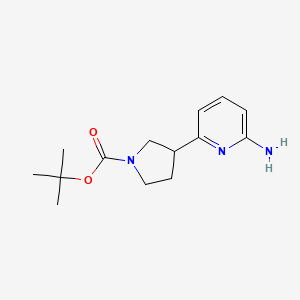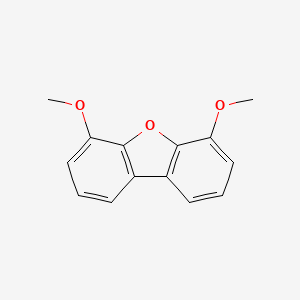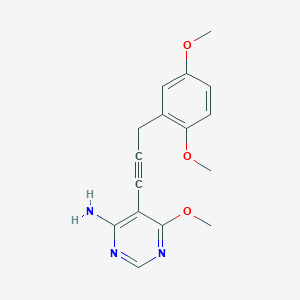![molecular formula C14H19F2N5 B11729854 1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-N-{[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin ist eine komplexe organische Verbindung, die eine Cyclopentylgruppe, eine Difluorethylgruppe und eine Pyrazolylgruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Cyclopentyl-N-{[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin umfasst in der Regel mehrere Schritte. Ein übliches Verfahren umfasst die Bildung des Pyrazolrings, gefolgt von der Einführung der Cyclopentyl- und Difluorethylgruppen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Reaktionen mit automatisierten Systemen zur Steuerung von Temperatur, Druck und anderen Reaktionsparametern umfassen. Die Verwendung von Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Cyclopentyl-N-{[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Formen führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel oder Nukleophile können unter kontrollierten Bedingungen verwendet werden, um eine Substitution zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu primären oder sekundären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-N-{[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition oder Rezeptorbindung verwendet werden.
Industrie: Sie kann bei der Herstellung von fortschrittlichen Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1-Cyclopentyl-N-{[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Ähnliche Verbindungen:
- 1-Cyclopentyl-N-(2,3-Difluorbenzyl)-1H-pyrazol-4-amin
- 1-Cyclopentyl-N-(2,5-Difluorbenzyl)-1H-pyrazol-4-amin
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist 1-Cyclopentyl-N-{[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin aufgrund des Vorhandenseins der Difluorethylgruppe einzigartig, die ihre Reaktivität und Bindungseigenschaften beeinflussen kann. Dieser strukturelle Unterschied kann zu unterschiedlichen biologischen Aktivitäten und Anwendungen führen.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopentyl-N-(2,3-difluorobenzyl)-1H-pyrazol-4-amine
- 1-Cyclopentyl-N-(2,5-difluorobenzyl)-1H-pyrazol-4-amine
Comparison: Compared to similar compounds, 1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of the difluoroethyl group, which can influence its reactivity and binding properties. This structural difference may result in distinct biological activities and applications.
Eigenschaften
Molekularformel |
C14H19F2N5 |
|---|---|
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
1-cyclopentyl-N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H19F2N5/c15-14(16)10-20-8-11(6-18-20)5-17-12-7-19-21(9-12)13-3-1-2-4-13/h6-9,13-14,17H,1-5,10H2 |
InChI-Schlüssel |
NLGZEHBFEAXCPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CN(N=C3)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729773.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729779.png)
![4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11729784.png)
![[3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729788.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729793.png)
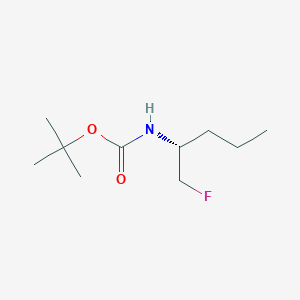
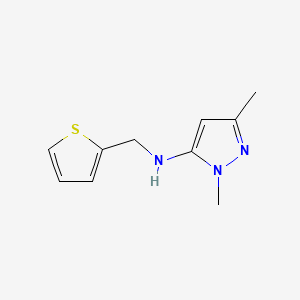
![4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11729820.png)
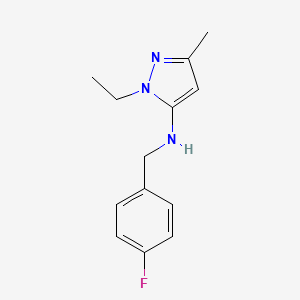
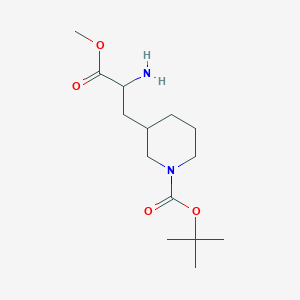
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729832.png)
